

Structural Dynamics & Synthetic Utility of 2-Iodo-4-methylthiopyrimidine

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Compound of Interest

Compound Name: 2-Iodo-4-methylthiopyrimidine

CAS No.: 1000576-08-8

Cat. No.: B2908594

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Technical Guide for Medicinal Chemistry & Drug Design

Executive Summary

2-Iodo-4-methylthiopyrimidine represents a specialized bifunctional scaffold in medicinal chemistry. Unlike its more common isomer (4-iodo-2-methylthiopyrimidine, CAS 1122-74-3), this specific architecture offers a unique "inverted" reactivity profile. The molecule features a highly reactive electrophilic handle at the C2 position (iodine) and a masked electrophile at the C4 position (methylthio group).

This guide details the molecular architecture, validated synthetic pathways, and orthogonal reactivity strategies that allow researchers to utilize this scaffold for the precision synthesis of polysubstituted pyrimidines, particularly in kinase inhibitor discovery.

Part 1: Molecular Architecture & Physicochemical Properties[1]

Structural Analysis

The pyrimidine ring is inherently electron-deficient (π -deficient). The placement of substituents at C2 and C4 creates a distinct electronic push-pull system:

- **C2-Iodine (The "Warhead"):** Positioned between two nitrogen atoms, the C2 carbon is the most electron-deficient site. The iodine atom provides a weak C-I bond (approx. 50 kcal/mol), making it an exceptional handle for oxidative addition by Palladium(0) catalysts.
- **C4-Methylthio (The "Shield"):** The sulfur atom donates electron density into the ring via resonance (+M effect), partially stabilizing the C4 position. However, it remains a latent leaving group. It is stable under basic cross-coupling conditions but can be "activated" via oxidation to a sulfone (-SO₂Me).

Predicted Physicochemical Profile

Note: Data derived from structure-activity relationship (SAR) models of analogous halogenated pyrimidines.

Property	Value / Characteristic	Relevance
Formula	C ₅ H ₅ IN ₂ S	Core Scaffold
Molecular Weight	252.08 g/mol	Fragment-based drug design (FBDD) compliant
LogP (Predicted)	~2.1	Moderate lipophilicity; good membrane permeability
H-Bond Donors	0	No competing protic sites for cross-coupling
H-Bond Acceptors	2 (N1, N3)	Critical for kinase hinge binding
Topological Polar Surface Area	~25 Å ²	Low TPSA favors CNS penetration potential

Part 2: Synthetic Routes & Process Optimization

Synthesizing **2-iodo-4-methylthiopyrimidine** requires overcoming the natural regioselectivity of pyrimidines. Direct iodination is difficult; therefore, a stepwise displacement strategy starting from 2,4-dichloropyrimidine is the industry standard.

The "Regioselectivity Flip" Protocol

Nucleophilic aromatic substitution (S_NAr) on 2,4-dichloropyrimidine naturally favors the C4 position due to the para-quinoid-like resonance stabilization of the intermediate Meisenheimer complex. We exploit this to install the thio-group first, then swap the remaining C2-chloride for iodine.

Step 1: Regioselective S_NAr (C4 Functionalization)

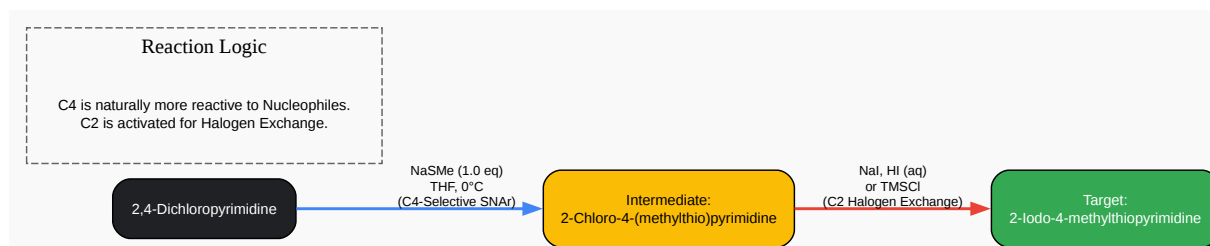
- Precursor: 2,4-Dichloropyrimidine.[\[1\]\[2\]\[3\]\[4\]\[5\]\[6\]\[7\]](#)
- Reagent: Sodium thiomethoxide (NaSMe) (1.05 eq).
- Conditions: THF, 0°C to RT, 2 hours.[\[4\]](#)
- Mechanism: The thiolate attacks C4 preferentially.
- Intermediate: 2-Chloro-4-(methylthio)pyrimidine.

Step 2: Finkelstein Halogen Exchange (C2 Functionalization)

- Precursor: 2-Chloro-4-(methylthio)pyrimidine.
- Reagent: Sodium Iodide (NaI) (5.0 eq) + Acetyl Chloride (cat.) or aqueous HI (57%).
- Conditions: Acetonitrile (MeCN), Reflux, 4–6 hours.
- Mechanism: The hard chloride is exchanged for the soft iodide, driven by the solubility difference (NaCl precipitation in acetone/MeCN) or acid catalysis.
- Product: **2-Iodo-4-methylthiopyrimidine**.

Visualization of Synthetic Pathway

The following diagram illustrates the regioselective logic required to access this specific isomer.



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Figure 1: Stepwise synthesis exploiting the natural C4-selectivity of nucleophilic attack followed by C2-halogen exchange.[1][8][9]

Part 3: Reactivity Profile & Chemo-selectivity[1]

The value of **2-iodo-4-methylthiopyrimidine** lies in its orthogonal reactivity. The C2-Iodine and C4-Methylthio groups react under completely different conditions, allowing for sequential, programmable functionalization.

C2-Iodine: Palladium-Catalyzed Cross-Coupling

The C2-I bond is highly labile to Pd(0). It reacts significantly faster than the C4-SMe group (which can poison catalysts if not managed, but is generally inert to standard Suzuki conditions).

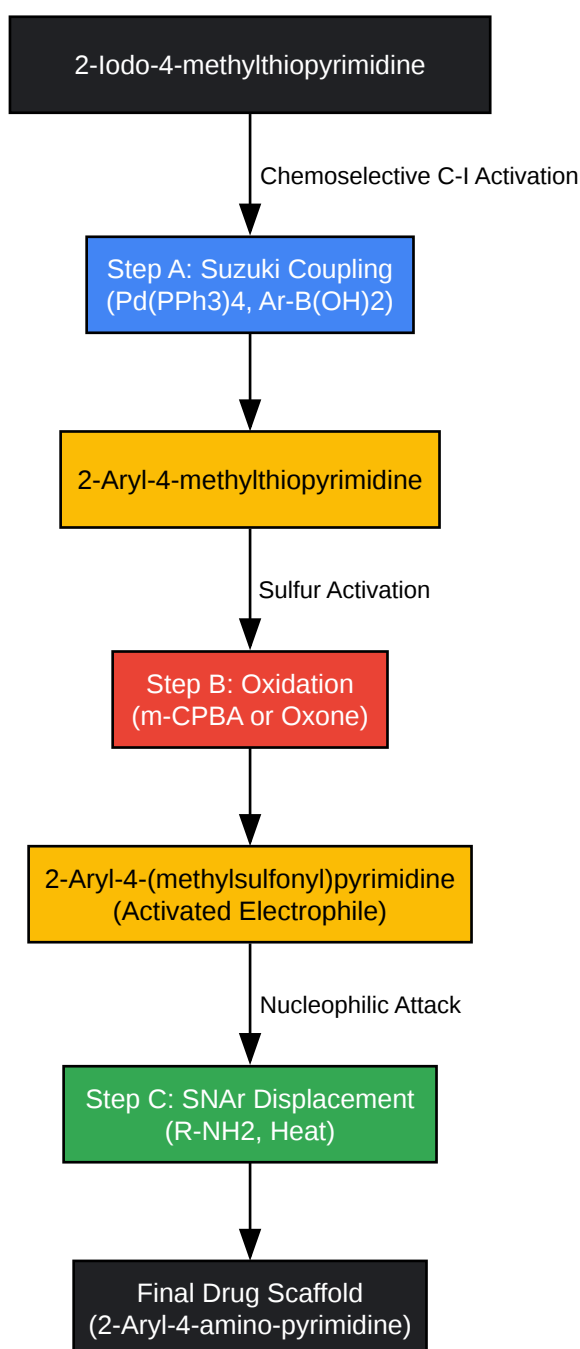
- Reaction: Suzuki-Miyaura, Sonogashira, or Stille coupling.
- Selectivity: >98% C2 selectivity.
- Outcome: Introduction of aryl/heteroaryl groups at C2.

C4-Methylthio: The "Masked" Leaving Group

Once the C2 position is derivatized, the C4-SMe group is chemically inert to further Pd-coupling. To functionalize C4, the sulfur must be activated.

- Activation: Oxidation using m-CPBA or Oxone to the Sulfone (-SO₂Me) or Sulfoxide (-SOMe).
- Displacement: The resulting sulfone is a "super-leaving group" (better than chloride). It is easily displaced by amines, alcohols, or thiols via S_NAr.

Orthogonality Map[1]



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Figure 2: The "Protect-React-Activate" workflow. The SMe group acts as a placeholder during C2 coupling, then becomes a leaving group.

Part 4: Experimental Protocols

Protocol: Synthesis of 2-Iodo-4-methylthiopyrimidine

Validation: Adapted from standard pyrimidine halogen exchange methodologies (Finkelstein conditions).

Materials:

- 2-Chloro-4-(methylthio)pyrimidine (10.0 mmol)
- Sodium Iodide (NaI) (50.0 mmol, 5 eq)
- Hydriodic acid (HI), 57% aq. (stabilized) OR Acetyl Chloride (15 mmol)
- Acetonitrile (anhydrous)

Procedure:

- Setup: Charge a round-bottom flask with 2-chloro-4-(methylthio)pyrimidine dissolved in acetonitrile (0.5 M).
- Addition: Add NaI (5 eq) in one portion.
- Activation: Slowly add Acetyl Chloride (1.5 eq) dropwise (generates anhydrous HI in situ) OR add 57% HI (2 eq). Caution: Exothermic.
- Reaction: Reflux the mixture at 80°C for 6 hours. Monitor by LC-MS (Look for M+H shift from ~161 to ~253).
- Workup: Cool to RT. Quench with sat. aq. NaHCO₃ and Na₂S₂O₃ (to remove iodine color).
- Extraction: Extract with EtOAc (3x). Wash organics with brine, dry over MgSO₄.

- Purification: Recrystallize from Ethanol/Hexane or flash chromatography (0-20% EtOAc/Hexane). The product is light sensitive; store in amber vials.

Protocol: Selective C2-Suzuki Coupling

Procedure:

- Dissolve **2-iodo-4-methylthiopyrimidine** (1.0 eq) and Arylboronic acid (1.1 eq) in DME/Water (3:1).
- Add Na_2CO_3 (2.0 eq). Degas with Nitrogen for 10 min.
- Add $\text{Pd}(\text{PPh}_3)_4$ (5 mol%).
- Heat to 80°C for 4 hours. (Note: The C4-SMe group remains intact under these conditions).

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